molecular formula C5H8N2O2 B3163688 2,5-Piperazinedione, 3-methyl-, (3R)- CAS No. 88547-15-3

2,5-Piperazinedione, 3-methyl-, (3R)-

Cat. No. B3163688
CAS RN: 88547-15-3
M. Wt: 128.13 g/mol
InChI Key: ICCHEGCKVBMSTF-GSVOUGTGSA-N
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Description

“2,5-Piperazinedione, 3-methyl-, (3R)-” is a compound with the molecular formula C5H8N2O2 . It is also known by other names such as “®-3-Methylpiperazine-2,5-dione” and "(3R)-3-METHYLPIPERAZINE-2,5-DIONE" .


Molecular Structure Analysis

The compound has a molecular weight of 128.13 g/mol . Its structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The InChI representation of the molecule is InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ and a boiling point of 495.7±38.0 °C at 760 mmHg . It has a topological polar surface area of 58.2 Ų and a molar refractivity of 30.1±0.3 cm³ . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs due to its presence in a variety of well-known drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting a flexible building block for drug discovery aimed at treating various diseases. This versatility underscores the compound's significance in pharmaceutical research and its potential as a basis for developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Neurotoxicity and Mechanistic Insights

Research on related neurotoxic compounds, such as 2,5-Hexanedione, provides mechanistic insights that could be relevant to understanding the effects and potential risks of structurally similar compounds. These studies shed light on the mechanisms of neurotoxicity, including axonopathy characterized by axon swelling and degeneration, and highlight the importance of understanding the chemical nature of neurotoxicants for a rational approach to mitigating their effects. Such knowledge can guide future research on the safe application of piperazine derivatives in both scientific and therapeutic contexts (LoPachin & Gavin, 2015).

Anti-Mycobacterial Activity

The versatility of piperazine as a medicinally important scaffold is also evident in its application in developing potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This reflects the potential of piperazine derivatives to serve as a valuable component in the design and development of new anti-mycobacterial treatments, supporting ongoing efforts to combat tuberculosis and related infections (Girase et al., 2020).

properties

IUPAC Name

(3R)-3-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCHEGCKVBMSTF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Piperazinedione, 3-methyl-, (3R)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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